4-Nitro-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
The compound 4-Nitro-1H-benzo[d]imidazol-2(3H)-one is a functionalized benzimidazole derivative that has been the subject of various studies due to its interesting chemical and physical properties. It is characterized by the presence of a nitro group attached to a benzimidazole core, which can influence its reactivity and interaction with other molecules .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those with nitro substituents, often involves the formation of the imidazole ring followed by functionalization. For instance, the synthesis of 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one was achieved, and
Scientific Research Applications
Synthetic Applications
- Solid-Phase Synthesis of Derivatives: Solid-phase synthesis techniques have been developed for the preparation of 1H-benzo[d]imidazo[1,2-a]imidazol-2(3H)-one derivatives, showcasing the versatility of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one as a building block for various compounds. This methodology offers a straightforward approach for generating a diverse array of benzimidazole derivatives from readily available starting materials (Messina et al., 2014).
Chemical Sensing and Material Science
- Detection of Nitroaromatic Explosives: Benzimidazole derivatives have been designed as fluorescent chemosensors for the detection of nitroaromatic explosives, such as picric acid. These compounds exhibit high sensitivity and selectivity, making them suitable for practical applications in safety and security measures (Xiong et al., 2014).
Biological and Pharmaceutical Research
- Vasorelaxant and Antihypertensive Effects: Certain 1H-benzo[d]imidazole analogues demonstrate significant vasorelaxant effects and potential antihypertensive properties, offering insights into the development of new therapeutic agents for cardiovascular diseases (Navarrete-Vázquez et al., 2010).
Electromagnetic and Electrochemical Studies
- Electrochemical Properties: The electrochemical behavior and interaction of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one derivatives with surfactants have been explored, revealing their potential for use in electrochemical sensors and devices (Datta et al., 2016).
Molecular Design and Drug Development
- Antiviral and Antibacterial Activities: Synthesized benzimidazole derivatives have been evaluated for their antiviral and antibacterial activities, contributing to the search for new antimicrobial agents with potential therapeutic applications (Faramarzi et al., 2020).
Safety And Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
properties
IUPAC Name |
4-nitro-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-8-4-2-1-3-5(10(12)13)6(4)9-7/h1-3H,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXYNHXFBYYIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399940 | |
Record name | 4-Nitro-1H-benzo[d]imidazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
85330-50-3 | |
Record name | 4-Nitro-1H-benzo[d]imidazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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